molecular formula C37H31BrNP B12556463 {[4-(Diphenylamino)phenyl]methyl}(triphenyl)phosphanium bromide CAS No. 183994-95-8

{[4-(Diphenylamino)phenyl]methyl}(triphenyl)phosphanium bromide

Cat. No.: B12556463
CAS No.: 183994-95-8
M. Wt: 600.5 g/mol
InChI Key: RRECWKRCYCGPKV-UHFFFAOYSA-M
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Description

{[4-(Diphenylamino)phenyl]methyl}(triphenyl)phosphanium bromide is an organophosphorus compound with the formula C31H26BrNP. It is a bromide salt of a phosphonium cation and is known for its applications in various chemical reactions and scientific research. This compound is characterized by its white solid appearance and solubility in polar organic solvents .

Preparation Methods

The synthesis of {[4-(Diphenylamino)phenyl]methyl}(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with a suitable bromide compound. One common method is the treatment of triphenylphosphine with methyl bromide, resulting in the formation of the desired phosphonium bromide . The reaction can be represented as follows:

Ph3P+CH3BrPh3PCH3BrPh_3P + CH_3Br \rightarrow Ph_3PCH_3Br Ph3​P+CH3​Br→Ph3​PCH3​Br

This reaction is usually carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet commercial standards .

Chemical Reactions Analysis

{[4-(Diphenylamino)phenyl]methyl}(triphenyl)phosphanium bromide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases like butyllithium (BuLi) for deprotonation and subsequent reactions . Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of {[4-(Diphenylamino)phenyl]methyl}(triphenyl)phosphanium bromide involves its interaction with molecular targets through its phosphonium cation. This interaction can lead to the formation of reactive intermediates, which then participate in various chemical transformations. The compound’s ability to undergo nucleophilic substitution and oxidation-reduction reactions plays a crucial role in its mechanism of action .

Properties

CAS No.

183994-95-8

Molecular Formula

C37H31BrNP

Molecular Weight

600.5 g/mol

IUPAC Name

triphenyl-[[4-(N-phenylanilino)phenyl]methyl]phosphanium;bromide

InChI

InChI=1S/C37H31NP.BrH/c1-6-16-32(17-7-1)38(33-18-8-2-9-19-33)34-28-26-31(27-29-34)30-39(35-20-10-3-11-21-35,36-22-12-4-13-23-36)37-24-14-5-15-25-37;/h1-29H,30H2;1H/q+1;/p-1

InChI Key

RRECWKRCYCGPKV-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-]

Origin of Product

United States

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